molecular formula C14H19ClO2S B14530890 (6-Chloro-2-methylhept-5-ene-3-sulfonyl)benzene CAS No. 62692-35-7

(6-Chloro-2-methylhept-5-ene-3-sulfonyl)benzene

Cat. No.: B14530890
CAS No.: 62692-35-7
M. Wt: 286.8 g/mol
InChI Key: PPDHVRORRNVCKB-UHFFFAOYSA-N
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Description

(6-Chloro-2-methylhept-5-ene-3-sulfonyl)benzene is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzene ring substituted with a sulfonyl group, a chlorine atom, and a methylheptene chain, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-methylhept-5-ene-3-sulfonyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring and subsequent functionalization. Common synthetic routes include:

    Chlorination: Introduction of the chlorine atom to the benzene ring using reagents like chlorine gas or thionyl chloride.

    Sulfonylation: Addition of the sulfonyl group through reactions with sulfonyl chlorides or sulfonic acids under acidic conditions.

    Alkylation: Attachment of the methylheptene chain via Friedel-Crafts alkylation using alkyl halides and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-methylhept-5-ene-3-sulfonyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or hydroxyl groups, using reagents like sodium amide or sodium hydroxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

    Substitution: Sodium amide, sodium hydroxide, elevated temperatures.

Major Products

The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted benzene derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(6-Chloro-2-methylhept-5-ene-3-sulfonyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (6-Chloro-2-methylhept-5-ene-3-sulfonyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-2-methylhept-5-ene-3-sulfonyl)toluene
  • (6-Chloro-2-methylhept-5-ene-3-sulfonyl)phenol
  • (6-Chloro-2-methylhept-5-ene-3-sulfonyl)aniline

Uniqueness

(6-Chloro-2-methylhept-5-ene-3-sulfonyl)benzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities, solubility, and stability, making it a valuable compound for targeted research and industrial use.

Properties

CAS No.

62692-35-7

Molecular Formula

C14H19ClO2S

Molecular Weight

286.8 g/mol

IUPAC Name

(6-chloro-2-methylhept-5-en-3-yl)sulfonylbenzene

InChI

InChI=1S/C14H19ClO2S/c1-11(2)14(10-9-12(3)15)18(16,17)13-7-5-4-6-8-13/h4-9,11,14H,10H2,1-3H3

InChI Key

PPDHVRORRNVCKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC=C(C)Cl)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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